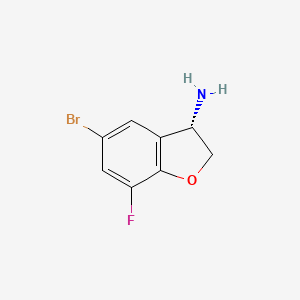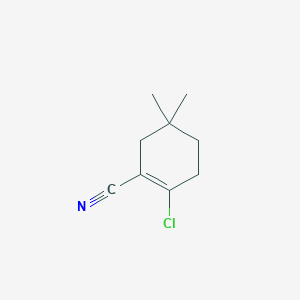
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine: is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-en-1-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable catalyst.
Formation of Prop-2-EN-1-amine: The prop-2-en-1-amine moiety can be synthesized through a series of reactions involving the formation of an intermediate, such as an aldehyde or ketone, followed by reductive amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom and methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3-Bromo-4-methoxyphenyl)prop-2-EN-1-amine: Differing by the position of the methoxy group.
(1S)-1-(3-Chloro-5-methoxyphenyl)prop-2-EN-1-amine: Differing by the presence of a chlorine atom instead of bromine.
(1S)-1-(3-Bromo-5-ethoxyphenyl)prop-2-EN-1-amine: Differing by the presence of an ethoxy group instead of methoxy.
Uniqueness: : The unique combination of a bromine atom and a methoxy group in (1S)-1-(3-Bromo-5-methoxyphenyl)prop-2-EN-1-amine imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
VTOOJKAJFNVJMI-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@H](C=C)N)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(C=C)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl (2-(4-bromophenyl)imidazo[1,2-A]pyrazin-3-YL)carbamate](/img/structure/B13047071.png)



![5-Fluoro-4-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13047084.png)


![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
![Rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13047099.png)


